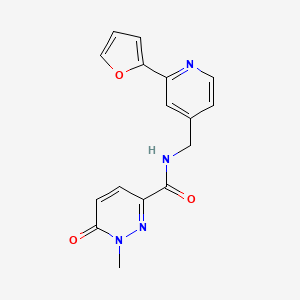N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 2034438-96-3
Cat. No.: VC5478845
Molecular Formula: C16H14N4O3
Molecular Weight: 310.313
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034438-96-3 |
|---|---|
| Molecular Formula | C16H14N4O3 |
| Molecular Weight | 310.313 |
| IUPAC Name | N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O3/c1-20-15(21)5-4-12(19-20)16(22)18-10-11-6-7-17-13(9-11)14-3-2-8-23-14/h2-9H,10H2,1H3,(H,18,22) |
| Standard InChI Key | HFCLCWINDHYHDM-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The compound features a pyridazine core substituted with a methyl group at position 1 and a keto group at position 6, forming the 1-methyl-6-oxo-1,6-dihydropyridazine moiety. Attached to this core via a carboxamide linkage is a 2-(furan-2-yl)pyridin-4-ylmethyl group. The furan ring (oxygen-containing heterocycle) and pyridine ring (nitrogen-containing heterocycle) contribute to the molecule’s aromaticity and electronic diversity, which may influence its reactivity and interaction with biological targets .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₃ |
| Molecular Weight | 353.34 g/mol |
| IUPAC Name | N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
| Key Functional Groups | Pyridazine, Pyridine, Furan, Carboxamide |
The molecular formula C₁₇H₁₅N₅O₃ was deduced based on structural analogs such as N-(furan-2-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034618-57-8), which shares a similar carboxamide-pyridine framework . The presence of multiple nitrogen atoms suggests potential hydrogen-bonding interactions, critical for biological activity .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely involves multi-step reactions, beginning with the construction of the pyridazine core. A plausible route includes:
-
Formation of the Pyridazine Ring: Cyclocondensation of hydrazine derivatives with diketones or keto esters under acidic or basic conditions .
-
Introduction of the Methyl Group: Alkylation at position 1 using methyl iodide or dimethyl sulfate in the presence of a base .
-
Carboxamide Formation: Coupling the pyridazine-3-carboxylic acid derivative with 2-(furan-2-yl)pyridin-4-ylmethanamine using carbodiimide-based coupling agents (e.g., EDC, DCC).
Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Hydrazine hydrate, ethyl acetoacetate, HCl | 6-Oxo-1,6-dihydropyridazine |
| 2 | Methyl iodide, K₂CO₃, DMF | 1-Methyl-6-oxopyridazine |
| 3 | EDC, HOBt, DIPEA, DCM | Target Compound |
These steps mirror methodologies used in the synthesis of N-[1-[6-(furan-2-yl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide, where carbodiimide-mediated amide bond formation was critical .
Physicochemical Characterization
Spectral Data
While experimental data for this compound are unavailable, inferences from analogs suggest the following spectral signatures:
Applications and Future Directions
Medicinal Chemistry
This compound’s design aligns with small-molecule kinase inhibitors used in oncology. Further studies could explore its efficacy against specific targets like CSF1R or FLT3, akin to Pexidartinib.
Material Science
The conjugated π-system may lend itself to organic electronics, though this application remains speculative without experimental data.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume